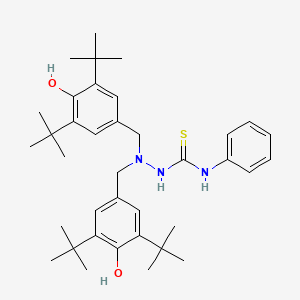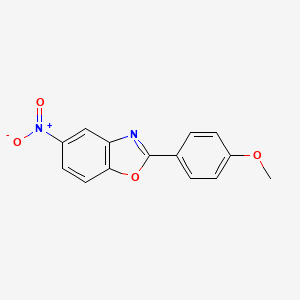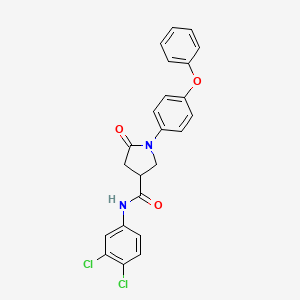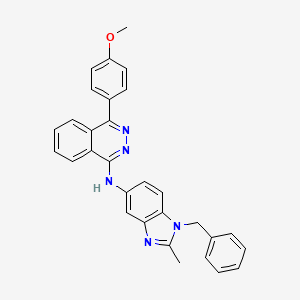
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features sterically hindered phenolic groups, which contribute to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Applications De Recherche Scientifique
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry due to its antioxidant properties.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the hydrazinecarbothioamide moiety can interact with specific enzymes, inhibiting their activity and modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another compound with sterically hindered phenolic groups used as an antioxidant in polymers.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of phenolic and hydrazinecarbothioamide moieties, which confer both antioxidant and enzyme inhibitory properties.
Propriétés
Formule moléculaire |
C37H53N3O2S |
|---|---|
Poids moléculaire |
603.9 g/mol |
Nom IUPAC |
1-[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C37H53N3O2S/c1-34(2,3)27-18-24(19-28(31(27)41)35(4,5)6)22-40(39-33(43)38-26-16-14-13-15-17-26)23-25-20-29(36(7,8)9)32(42)30(21-25)37(10,11)12/h13-21,41-42H,22-23H2,1-12H3,(H2,38,39,43) |
Clé InChI |
GWOMWTGVPZPVOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![5-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B12455836.png)


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B12455862.png)
![N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12455878.png)
![7,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12455891.png)
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
